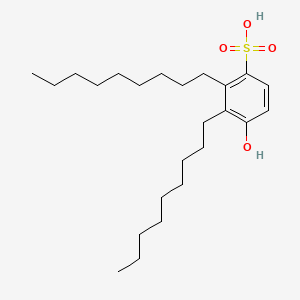
Benzenesulfonic acid, hydroxydinonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, hydroxydinonyl- is an organosulfur compound with the formula C₆H₅SO₃H. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a hydroxydinonyl group. This compound is known for its strong acidic properties and is widely used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, hydroxydinonyl- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide (SO₃) to form benzenesulfonic acid. The hydroxydinonyl group can be introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of benzenesulfonic acid typically involves continuous sulfonation processes using oleum. The reaction is carried out in large reactors where benzene is continuously fed and reacted with sulfur trioxide. The resulting benzenesulfonic acid is then purified and further processed to introduce the hydroxydinonyl group .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, hydroxydinonyl- undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Substitution Reactions: Electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Formation of Sulfonamides and Sulfonyl Chlorides: Reacts with amines to form sulfonamides and with chlorinating agents to form sulfonyl chlorides
Common Reagents and Conditions
Sulfur Trioxide (SO₃): Used in the initial sulfonation reaction.
Chlorosulfonic Acid (HSO₃Cl):
Phosphorus Pentachloride (PCl₅): Used for the conversion to sulfonyl chlorides
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonyl Chlorides: Formed by reaction with chlorinating agents.
Esters: Formed by reaction with alcohols
Applications De Recherche Scientifique
Benzenesulfonic acid, hydroxydinonyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its strong acidic properties.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfa drugs.
Industry: Used in the production of detergents, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, hydroxydinonyl- involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The sulfonic acid group (-SO₃H) is highly electrophilic, allowing it to facilitate electrophilic aromatic substitution reactions. The hydroxydinonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: The parent compound without the hydroxydinonyl group.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of the hydroxydinonyl group.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group
Uniqueness
Benzenesulfonic acid, hydroxydinonyl- is unique due to the presence of the hydroxydinonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
68892-30-8 |
|---|---|
Formule moléculaire |
C24H42O4S |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
4-hydroxy-2,3-di(nonyl)benzenesulfonic acid |
InChI |
InChI=1S/C24H42O4S/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25/h19-20,25H,3-18H2,1-2H3,(H,26,27,28) |
Clé InChI |
LWJLDOMFDMHIHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)

![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
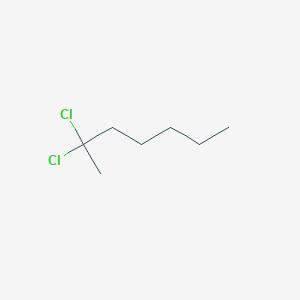
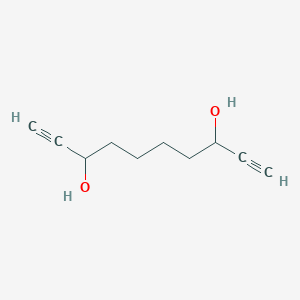
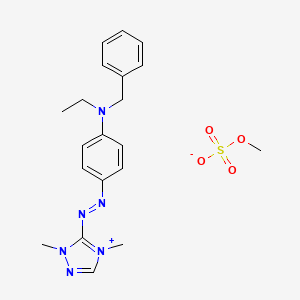
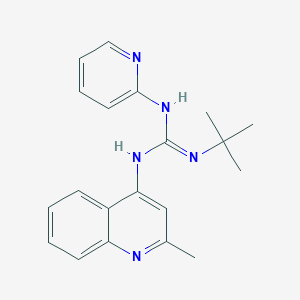
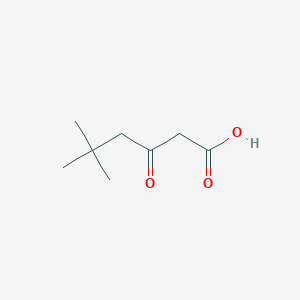
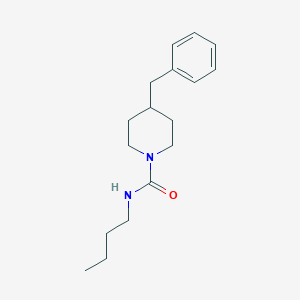
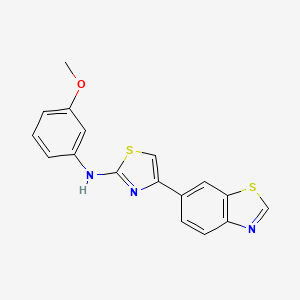

![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
